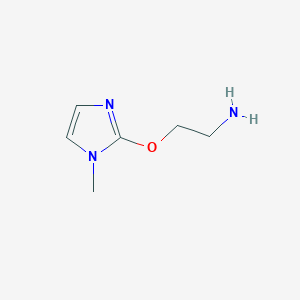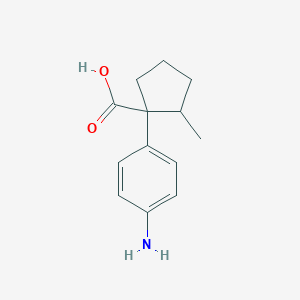
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with 2-methylcyclopentanone, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality can be introduced via oxidation of the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as:
Friedel-Crafts Acylation: Using aluminum chloride as a catalyst.
Reduction: Employing hydrogenation over palladium on carbon.
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-2-methylcyclopentanol.
Substitution: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid (from nitration).
Applications De Recherche Scientifique
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
1-(4-Aminophenyl)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-8-13(9,12(15)16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8,14H2,1H3,(H,15,16) |
Clé InChI |
PNSHBHQHRBIIGD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(C2=CC=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
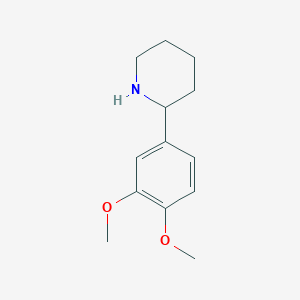
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
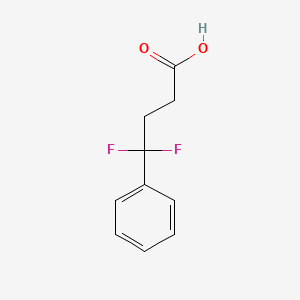

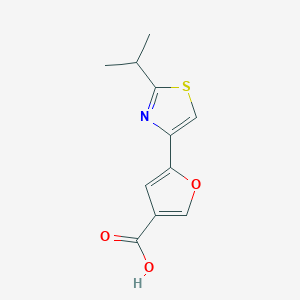
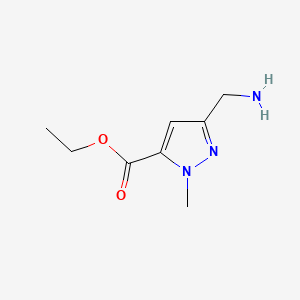
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)


![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
